2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one
Description
Properties
IUPAC Name |
2-chloro-1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-3-7(14)5-4-13-9-8(5)6(11)1-2-12-9/h1-2,4H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWUVHYNSMHLLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route to the Pyrrolo[2,3-b]pyridine Core
The preparation of the pyrrolo[2,3-b]pyridine nucleus, specifically the 4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate, is a critical step. A patented method for a closely related compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provides insight into efficient synthetic strategies that can be adapted for the pyrrolo[2,3-b]pyridine system:
- Starting materials : 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate are condensed to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene.
- Cyclization step : This intermediate undergoes addition-condensation with formamidine salts in the presence of alkali (e.g., sodium methoxide) in methanol.
- Reaction conditions : The addition-condensation is carried out at 0-50 °C for 2-8 hours, followed by an elimination step at 50-110 °C for 2-8 hours.
- Yield and purity : The process yields the heterocyclic intermediate with high yield (~90%) and purity (~99%) after filtration and washing.
- Advantages : The method is environmentally friendly, cost-effective, and generates minimal waste.
This approach highlights the importance of controlled temperature and stoichiometry in achieving high selectivity and yield in heterocycle formation.
Detailed Reaction Scheme and Conditions
| Step | Reaction | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate | Methanol solvent, base (NaOMe) | 30-40 °C | 4 h | N/A | Formation of intermediate 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene |
| 2 | Cyclization with formamidine salt | Methanol, NaOMe | 0-50 °C (addition), then 60-80 °C (elimination) | 6-12 h total | 90.2 | One-pot method, high selectivity |
| 3 | Acylation with chloroacetyl chloride | THF/H2O, K2CO3 or triethylamine | 0-25 °C | 1-2 h | >80 | Dropwise addition, base scavenger used |
| 4 | Purification | Extraction, silica gel chromatography | Ambient | N/A | N/A | Confirmed by NMR, MS |
Analytical Data Supporting Preparation
- NMR Spectroscopy : Proton NMR (1H NMR) in deuterated solvents (e.g., CDCl3) confirms the presence of the chloroacetyl methylene protons and the aromatic pyrrolo[2,3-b]pyridine protons with characteristic chemical shifts.
- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms the molecular ion peak corresponding to the expected molecular weight.
- Purity : Chromatographic purification yields products with purity above 95%, suitable for further applications.
Research Findings and Optimization Notes
- The cyclization step benefits significantly from controlled temperature and stoichiometric base addition to avoid side reactions such as polymerization or hydrolysis.
- The use of methanol as a solvent in the heterocycle formation step provides a green and cost-effective medium.
- The acylation step requires careful temperature control to suppress over-acylation or decomposition.
- The overall synthetic route is scalable and amenable to industrial synthesis due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyridine derivatives, carboxylic acids, alcohols, and other functionalized compounds .
Scientific Research Applications
2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: The compound is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or other enzymes involved in cellular signaling pathways, thereby affecting cell proliferation, apoptosis, or other cellular processes .
Comparison with Similar Compounds
Structural Analogues: Substituent Position and Halogen Variations
The compound’s structural uniqueness lies in its dual chloro substituents. Below is a comparative analysis with key analogues (Table 1):
Table 1: Comparison of Structural Analogues
Key Observations:
- Substituent Position : Moving the chloro group from the 4-position (target compound) to the 5-position (CAS 1256825-26-9) modifies electronic properties, influencing binding affinity in kinase inhibitors .
- Functional Group Additions : The phenylsulfonyl-substituted analogue (CAS 1011711-53-7) demonstrates enhanced steric bulk, which may improve solubility or act as a protective group in multi-step syntheses .
Biological Activity
2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound is characterized by a pyrrolo[2,3-b]pyridine core structure with two chlorine substituents and an ethanone moiety. Its chemical formula is and it has a molecular weight of 219.06 g/mol. The structural representation is as follows:
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) that suggests potential for development as an antimicrobial agent .
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary findings suggest it may inhibit viral replication through interaction with viral enzymes or host cell receptors. Specific studies have indicated that it can reduce viral load in infected cell cultures .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of key signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation and survival .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antiviral | Reduces viral load in infected cell cultures | |
| Anticancer | Induces apoptosis in cancer cell lines |
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets within cells.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes critical for cellular signaling pathways, leading to altered cell behavior.
- Receptor Modulation: It can bind to receptors associated with growth factor signaling, thereby influencing cellular proliferation and survival.
Case Studies
A notable case study involved the application of this compound in a preclinical model where it demonstrated significant reduction in tumor size when administered at optimized dosages. The study reported an increase in survival rates among treated subjects compared to controls .
Table 2: Case Study Results
Q & A
Basic: What are the optimized synthetic routes for preparing 2-chloro-1-{4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one?
The synthesis typically involves a two-step process:
- Step 1 : Formation of the pyrrolo[2,3-b]pyridine core. For example, chlorination at the 4-position of 1H-pyrrolo[2,3-b]pyridine can be achieved using phosphorus oxychloride (POCl₃) under reflux conditions .
- Step 2 : Introduction of the 2-chloroethanone moiety. A modified procedure involves reacting 4-chloro-1H-pyrrolo[2,3-b]pyridine with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to yield the target compound. Optimization includes controlling reaction temperature (0–5°C) and stoichiometric ratios to minimize side reactions .
Basic: How is the compound characterized structurally, and what analytical methods are critical for validation?
- Single-crystal X-ray diffraction : Resolves bond lengths and angles, confirming the substitution pattern of the pyrrolopyridine core and chloro groups. For example, C–Cl bond lengths in similar structures are reported as ~1.73 Å .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Aromatic protons (δ 7.8–8.5 ppm for pyrrolopyridine), ketone proton absence (due to deshielding).
- ¹³C NMR : Carbonyl carbon at ~190 ppm, aromatic carbons at ~120–150 ppm .
- Mass spectrometry : Exact mass (calculated for C₉H₅Cl₂N₂O: [M+H]⁺ = 235.985) validates molecular formula .
Advanced: How can researchers address low yields during the chlorination step of the pyrrolopyridine core?
Low yields often stem from incomplete chlorination or competing side reactions (e.g., over-chlorination). Methodological improvements include:
- Catalyst optimization : Using dimethylformamide (DMF) as a catalyst in POCl₃-mediated chlorination enhances regioselectivity .
- Temperature control : Maintaining reflux conditions (110–120°C) for 12–24 hours improves conversion rates .
- Post-reaction workup : Neutralization with ice-cold sodium bicarbonate followed by extraction with dichloromethane minimizes degradation .
Advanced: What strategies enable functionalization of the pyrrolo[2,3-b]pyridine scaffold for SAR studies?
- Nucleophilic substitution : The 4-chloro group can be replaced with amines, alkoxides, or thiols under Pd-catalyzed cross-coupling conditions (e.g., Buchwald-Hartwig amination) .
- Electrophilic aromatic substitution : Nitration or sulfonation at the 5- or 6-position of the pyrrolopyridine core is feasible under controlled acidic conditions .
- Ketone modification : The 2-chloroethanone moiety can undergo condensation with hydrazines or hydroxylamines to form hydrazones or oximes, respectively, for bioactivity screening .
Advanced: How do structural modifications impact biological activity in kinase inhibition studies?
- 4-Chloro substitution : Critical for binding ATP pockets in kinases (e.g., JAK2 inhibition). Removal reduces potency by ~100-fold .
- Ketone group : Replacement with ester or amide groups alters solubility but may reduce cellular permeability. For example, methyl ester derivatives (C₉H₇ClN₂O₂) show improved logP values .
- Pyrrolopyridine core expansion : Fusion with pyrimidine (e.g., 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) enhances selectivity for tyrosine kinases .
Methodological: How to resolve discrepancies in reported synthetic yields across literature sources?
- Reagent purity : Trace moisture in POCl₃ or chloroacetyl chloride can drastically reduce yields. Use freshly distilled reagents .
- Analytical validation : Compare HPLC purity (≥97%) and NMR integration ratios to identify unaccounted byproducts .
- Scale-dependent effects : Pilot studies show yields drop >20% at >10 mmol scale due to heat transfer inefficiencies; optimize stirring and cooling .
Advanced: What mechanistic insights explain the regioselectivity of chlorination in pyrrolo[2,3-b]pyridine derivatives?
- Electronic effects : The 4-position is activated for electrophilic substitution due to electron-donating resonance from the pyrrole nitrogen.
- Steric factors : Chlorination at the 3-position is hindered by proximity to the fused pyridine ring. Computational studies (DFT) confirm lower activation energy for 4-chloro formation (ΔG‡ = 25.3 kcal/mol vs. 32.1 kcal/mol for 3-chloro) .
Analytical Challenge: How to differentiate isomeric byproducts in the synthesis of this compound?
- LC-MS/MS : Fragmentation patterns (e.g., m/z 197 for chloro loss) distinguish 4-chloro from 5-chloro isomers .
- 2D NMR : NOESY correlations confirm spatial proximity of the 4-chloro group to H-3 of the pyrrolopyridine core .
- X-ray powder diffraction : Match experimental patterns with simulated data from single-crystal structures .
Contradiction Analysis: Why do some studies report instability of the ketone group under basic conditions?
- pH-dependent degradation : The 2-chloroethanone moiety undergoes hydrolysis to carboxylic acid at pH > 8. Stabilization strategies include:
- Low-temperature storage : -20°C in anhydrous DMSO or DMF .
- Inert atmosphere : Use argon during reactions to prevent oxidation .
Advanced: What in silico tools predict the metabolic fate of this compound?
- ADMET predictors : Software like Schrödinger’s QikProp estimates high microsomal stability (t₁/₂ > 60 min) but predicts CYP3A4-mediated oxidation of the pyrrolopyridine ring .
- Docking studies : Glide XP scores correlate with experimental IC₅₀ values in kinase assays (R² = 0.89), guiding scaffold optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
